![molecular formula C8H7NO3 B14897134 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione is a spirocyclic compound known for its unique structural features and significant biological activities. Spirocyclic compounds are characterized by a spiro atom that connects two rings, making them an important class of natural products and synthetic compounds .
Méthodes De Préparation
The synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione typically involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials . The synthetic route generally includes three or four steps, with the key step being the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and safety .
Analyse Des Réactions Chimiques
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common reagents and conditions used in these reactions include PhI(OAc)2 for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Oxa-4-azaspiro[4
Mécanisme D'action
The mechanism by which 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione exerts its effects involves the interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to and inhibit key enzymes and proteins involved in cancer cell proliferation . The presence of conjugated dienone fragments in the molecule facilitates Michael addition reactions with nucleophilic groups in the body, leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione can be compared with other spirocyclic compounds, such as:
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but differs in the substituents attached to the rings.
1-Oxa-spiro[4.5]deca-6,9-diene-2,8-dione: Another related compound with variations in the functional groups and overall reactivity.
The uniqueness of this compound lies in its specific structural features and the potent biological activities it exhibits, particularly in anticancer research .
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |
InChI |
InChI=1S/C8H7NO3/c10-6-1-3-8(4-2-6)9-7(11)5-12-8/h1-4H,5H2,(H,9,11) |
Clé InChI |
HEEDQEUKJPPSIK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2(O1)C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


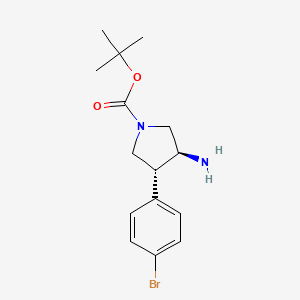
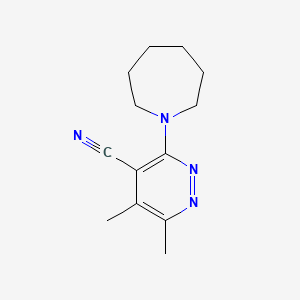
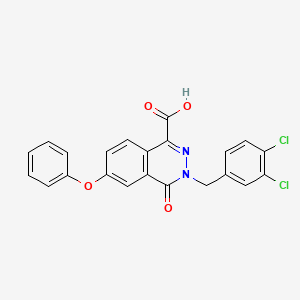
![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
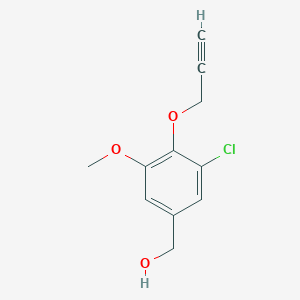
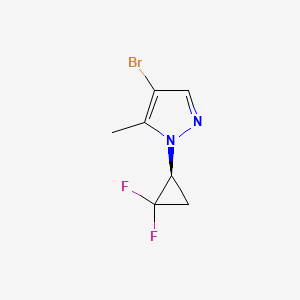
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)
![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)
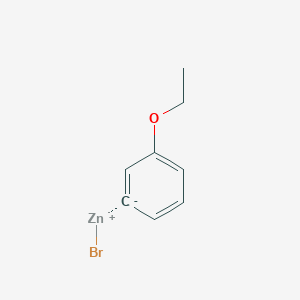
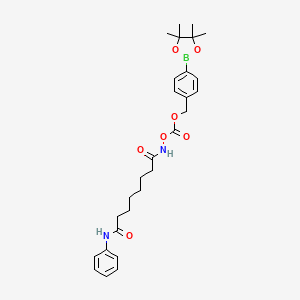
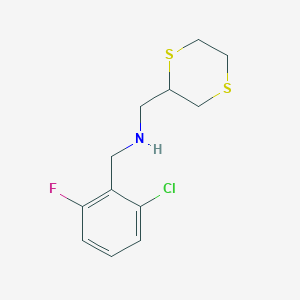
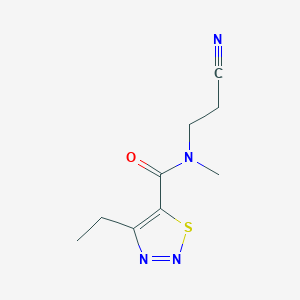
![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
